![molecular formula C21H31N3O2 B5500797 N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)
N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" involves complex organic synthesis methods. For instance, a series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides were synthesized to evaluate their positive inotropic activities, indicating a multi-step synthetic approach to achieve such structures (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" can be analyzed through various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure of a compound with potential bioactivity was determined, providing insights into its molecular conformation and intermolecular interactions (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide" and its analogs can vary significantly depending on the functional groups present. For example, the synthesis and reaction of piperazine-containing compounds can lead to a wide variety of products with different chemical and pharmacological properties, as demonstrated by various research efforts (Kogan & Rawson, 1992).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research has led to the synthesis of numerous analogs and derivatives related to piperazine and cyclopropylmethyl structures, focusing on their chemical characterization and potential bioactivity. For instance, the synthesis of amide derivatives of quinolone and their antimicrobial studies have been explored, providing insights into the structural requirements for antimicrobial activity (Patel, N., Patel, A., & Chauhan, H., 2007). Similarly, studies on the synthesis of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides have demonstrated their positive inotropic evaluation, indicating potential applications in cardiac therapy (Liu, X.-K., Cui, X., Hong, L., Sun, L., Quan, Z.-S., & Piao, H., 2009).
Bioactive Metabolites and Antibacterial Agents
Research on bioactive metabolites from marine actinobacteria, such as Streptomyces sp., has led to the discovery of compounds with cytotoxic activities, highlighting the potential of marine-derived compounds in drug discovery and development (Sobolevskaya et al., 2007). Furthermore, the exploration of bacterial topoisomerase inhibitors, focusing on quinolone and pyridone antibacterial agents, underscores the importance of these compounds in developing new antibacterial therapies (Mitscher, L., 2005).
Antimicrobial and Anti-inflammatory Applications
Studies on the antimicrobial and anti-inflammatory performance of cyclizine derivatives on Wistar rats have provided valuable insights into the potential therapeutic applications of these compounds. The research indicates that modifications to the cyclizine molecule can enhance its effectiveness in reducing vascular permeability and inflammation (Ahmadi et al., 2012).
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-11-24(15-18-8-9-18)20(25)13-19-21(26)22-10-12-23(19)14-17-6-4-16(2)5-7-17/h4-7,18-19H,3,8-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKSLHOALFARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.